molecular formula C7H7BrFN B1376153 3-Bromo-6-fluoro-2-methylaniline CAS No. 1227210-36-7

3-Bromo-6-fluoro-2-methylaniline

Cat. No.: B1376153
CAS No.: 1227210-36-7
M. Wt: 204.04 g/mol
InChI Key: UTKJWOZKGJHGNO-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Scientific Research Applications

3-Bromo-6-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

The safety information for 3-Bromo-6-fluoro-2-methylaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-6-fluoro-2-methylaniline can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylaniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-fluoro-2-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKJWOZKGJHGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290960
Record name 3-Bromo-6-fluoro-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-36-7
Record name 3-Bromo-6-fluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-fluoro-2-methyl-3-nitro-benzene (3 g, 12.82 mmol, 1.0 eq) in EtOH (60 mL) was added NH4Cl (30 mL), water (30 mL) and iron powder (2.87 g, 51.28 mmol, 4.0 eq). The reaction mixture was heated at reflux for 3h, then filtered through Celite. The filtrate was evaporated in vacuo and purified by column chromatography (EtOAc:petroleum ether, 0:1 to 1:10) to give the title compound as a yellow solid (2 g, 77%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
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reactant
Reaction Step One
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Quantity
30 mL
Type
reactant
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Quantity
60 mL
Type
solvent
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Quantity
2.87 g
Type
catalyst
Reaction Step One
[Compound]
Name
3h
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was charged with 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (700 mg, 2.58 mmol), tin(11) chloride dihydrate (2.62 g, 11.6 mmol), hydrochloric acid (6.5 mL) and methanol (6.5 mL), and the reaction mixture was heated at 40° C. for 2 h. After this time, potassium carbonate was added to adjust the pH of the solution to 12, and the resulting suspension was extracted with methylene chloride (2×50 mL). The organic extracts were combined and dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 3-bromo-6-fluoro-2-methylaniline in a 98% yield (598 mg) as a yellow solid: mp 49-50° C.; 1H NMR (500 MHz, CDCl3) δ 6.91 (dd, 1H, T=9.0, 5.0 Hz), 6.76 (dd, 1H, J=10.0, 9.0 Hz), 3.77 (bs, 2H), 2.28 (s, 3H); MS (ESI+) m/z 203.9 (M+H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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